N-Cyclohexanecarbonylpentadecylamine N-Cyclohexanecarbonylpentadecylamine Numerous analogs of fatty acyl ethanolamides potentiate the intrinsic biological activity of endocannabinoids. This potentiation is ascribed either to inhibition of AEA reuptake into neurons, or inhibition of fatty acid amide hydrolase (FAAH) within the neurons. However, Ueda has recently cloned another amidase, the acidic palmitoyl ethanolamidase (PEAase) that promotes the hydrolysis of palmitoylethanolamide. N-Cyclohexanecarbonylpentadecylamine is a selective inhibitor of acidic PEAase, inhibiting the enzyme with an IC50 of 4.5 µM, while failing to inhibit FAAH even at 100 µM.
Brand Name: Vulcanchem
CAS No.: 702638-84-4
VCID: VC0030576
InChI: InChI=1S/C22H43NO/c23-20-16-11-9-7-5-3-1-2-4-6-8-10-15-19-22(24)21-17-13-12-14-18-21/h21H,1-20,23H2
SMILES: C1CCC(CC1)C(=O)CCCCCCCCCCCCCCCN
Molecular Formula: C22H43NO
Molecular Weight: 337.6

N-Cyclohexanecarbonylpentadecylamine

CAS No.: 702638-84-4

Reference Standards

VCID: VC0030576

Molecular Formula: C22H43NO

Molecular Weight: 337.6

N-Cyclohexanecarbonylpentadecylamine - 702638-84-4

CAS No. 702638-84-4
Product Name N-Cyclohexanecarbonylpentadecylamine
Molecular Formula C22H43NO
Molecular Weight 337.6
IUPAC Name 16-amino-1-cyclohexylhexadecan-1-one
Standard InChI InChI=1S/C22H43NO/c23-20-16-11-9-7-5-3-1-2-4-6-8-10-15-19-22(24)21-17-13-12-14-18-21/h21H,1-20,23H2
Standard InChIKey VMFXYTSKMWPHQH-UHFFFAOYSA-N
SMILES C1CCC(CC1)C(=O)CCCCCCCCCCCCCCCN
Description Numerous analogs of fatty acyl ethanolamides potentiate the intrinsic biological activity of endocannabinoids. This potentiation is ascribed either to inhibition of AEA reuptake into neurons, or inhibition of fatty acid amide hydrolase (FAAH) within the neurons. However, Ueda has recently cloned another amidase, the acidic palmitoyl ethanolamidase (PEAase) that promotes the hydrolysis of palmitoylethanolamide. N-Cyclohexanecarbonylpentadecylamine is a selective inhibitor of acidic PEAase, inhibiting the enzyme with an IC50 of 4.5 µM, while failing to inhibit FAAH even at 100 µM.
Synonyms N-pentadecyl-cyclohexanecarboxamide
Reference 1.Khanolkar, A.D., and Makriyannis, A. Structure-activity relationships of anandamide, an endogenous cannabinoid ligand. Life Sciences 65, 607-616 (1999).
PubChem Compound 53432240
Last Modified Nov 11 2021
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